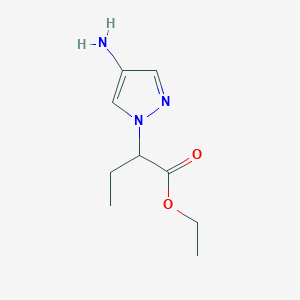

Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 2-(4-aminopyrazol-1-yl)butanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |

InChI Key |

OTDPNMKMRAEZQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate

De Novo Synthesis Pathways for the Pyrazole (B372694) Core

Cyclocondensation Reactions for 4-Amino-1H-pyrazole Formation

Cyclocondensation is a cornerstone of pyrazole synthesis, classically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. To achieve the specific 4-amino substitution pattern, precursors containing a nitrile group or a masked amino group are often employed.

A common strategy involves the reaction of hydrazine hydrate with derivatives of malononitrile. For instance, (ethoxymethylene)malononitrile can react with hydrazines in a one-step reaction to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles scirp.org. While this leads to a 5-amino isomer, modifications to the starting materials, such as using a substituted hydrazine and a different malononitrile derivative, can alter the regioselectivity. The fundamental reaction involves the initial addition of the hydrazine to one of the electrophilic centers, followed by an intramolecular cyclization and elimination to form the aromatic pyrazole ring.

Key features of this method include:

Versatility : A wide range of substituted pyrazoles can be synthesized by varying the hydrazine and the 1,3-dielectrophile.

Regioselectivity : The reaction of unsymmetrical 1,3-dielectrophiles with substituted hydrazines can lead to isomeric products. Reaction conditions such as solvent and pH can be optimized to favor the desired isomer.

| Reactant A | Reactant B | Typical Conditions | Product Type |

|---|---|---|---|

| Hydrazine Hydrate | (Ethoxymethylene)malononitrile | Ethanol, Reflux | 3(5)-Amino-4-cyanopyrazole |

| Substituted Hydrazine | β-Ketonitrile | Acetic Acid, Heat | Substituted Aminopyrazole |

| Arylhydrazine | 2-(ethoxymethyl)malononitrile | Ethanol, NaOH | 5-Amino-1-arylpyrazole-4-carbonitrile encyclopedia.pub |

Precursor Modifications and Subsequent Cyclization Strategies

Alternative pathways involve modifying acyclic precursors before the final ring-closing step. One such elegant method is the Thorpe-Ziegler cyclization. This approach begins with the N-alkylation of an enaminonitrile, which is then subjected to base-catalyzed intramolecular cyclization to form the 4-aminopyrazole ring mdpi.com. The presence of an aryl substituent on the enamine's amino group often facilitates the initial alkylation and the subsequent cyclization involving the nitrile group mdpi.com.

Another powerful strategy starts with a pre-formed, but differently functionalized, pyrazole ring. A practical two-step synthesis for 1-alkyl-4-aminopyrazoles begins with commercially available 4-nitropyrazole researchgate.net. The synthesis proceeds via two key steps:

N-Alkylation : The 4-nitropyrazole undergoes N-alkylation on the N1 position. This can be achieved through various methods, including the Mitsunobu reaction, which allows for the introduction of a wide range of alkyl groups from primary and secondary alcohols researchgate.net.

Nitro Group Reduction : The nitro group at the C4 position is then reduced to the desired amino group. This reduction is typically accomplished through catalytic hydrogenation, providing the 1-alkyl-4-aminopyrazole intermediate in good yield researchgate.net.

| Starting Material | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| Enaminonitrile | N-alkylation followed by Thorpe-Ziegler cyclization | 4-Aminopyrazole derivative | mdpi.com |

| 4-Nitropyrazole | Mitsunobu reaction with an alcohol | 1-Alkyl-4-nitropyrazole | researchgate.net |

| 1-Alkyl-4-nitropyrazole | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-Alkyl-4-aminopyrazole | researchgate.net |

Attachment of the Ethyl Butanoate Moiety

Once the 4-amino-1H-pyrazole core is obtained, the next crucial step is the introduction of the ethyl 2-butanoate group at the N1 position.

N-Alkylation Strategies Utilizing Ethyl 2-bromobutanoate or Analogues

The most direct method for attaching the side chain is the N-alkylation of 4-amino-1H-pyrazole (or its protected form) with ethyl 2-bromobutanoate. This reaction is a nucleophilic substitution where the pyrazole nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the bromide.

Such alkylation reactions are typically performed in an inert organic solvent in the presence of a base google.com. The base deprotonates the pyrazole N-H, increasing its nucleophilicity. The choice of base and solvent is critical to optimize the yield and prevent side reactions, such as alkylation at the C4-amino group.

Common conditions for N-alkylation of pyrazoles are summarized below:

| Base | Solvent | Typical Temperature | Comments |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile | Room Temp. to 80 °C | Commonly used, mild conditions. |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room Temp. | Often provides higher yields than K₂CO₃. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), DMF | 0 °C to Room Temp. | Strong base, requires anhydrous conditions. |

| Potassium t-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO), THF | Room Temp. to 60 °C | Strong, non-nucleophilic base suitable for hindered substrates google.com. |

To avoid competing N-alkylation on the exocyclic amino group, it may be necessary to use a protecting group, such as a Boc or Cbz group, which can be removed after the side chain has been successfully attached.

Alternative Esterification and Linkage Approaches

Alternative strategies can provide flexibility if the direct N-alkylation is low-yielding or problematic. One such approach involves a Mitsunobu reaction between 4-amino-1H-pyrazole and ethyl 2-hydroxybutanoate. This reaction, mediated by reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), allows for the formation of the N-C bond under mild conditions and is particularly useful for secondary alcohols researchgate.net.

Another multi-step alternative involves first alkylating the pyrazole with a precursor molecule, followed by transformation into the final ester. For example:

Alkylation with a Butene Analogue : N-alkylation with 1-bromo-2-butene.

Functional Group Transformation : Oxidative cleavage of the double bond to form a carboxylic acid.

Esterification : Standard Fisher esterification with ethanol and an acid catalyst to form the final ethyl ester.

Multi-component Reactions (MCRs) in the Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. beilstein-journals.orgrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for pyrazole synthesis can be adapted.

A plausible three-component synthesis could involve the reaction of malononitrile, an aldehyde, and a hydrazine beilstein-journals.org. For instance, a reaction between malononitrile, acetaldehyde, and a hydrazine derivative bearing the butanoate moiety could theoretically construct the core and install the side chain simultaneously.

A hypothetical MCR approach could be designed as follows:

Component 1 : Hydrazine substituted with the ethyl butanoate group, i.e., Ethyl 2-(hydrazinyl)butanoate.

Component 2 : A three-carbon synth on that can provide the C3, C4, and C5 atoms of the pyrazole ring, such as a derivative of malononitrile or cyanoacetamide.

Component 3 : A source for the C3 substituent.

The condensation of these components under appropriate catalytic conditions (e.g., Lewis acid or base catalysis) could lead to the formation of the desired substituted aminopyrazole in a single step beilstein-journals.orgacs.org. The development of such a specific MCR would represent a highly efficient and innovative route to the target molecule.

Stereoselective Synthesis of this compound

The introduction of a chiral center at the alpha-position of the ester group attached to the pyrazole nitrogen necessitates stereoselective synthetic methods. Key approaches include chiral pool synthesis and asymmetric catalysis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereocenter. For the synthesis of this compound, a plausible chiral pool starting material would be an enantiomerically pure derivative of 2-aminobutanoic acid or 2-hydroxybutanoic acid.

A hypothetical synthetic route could involve the use of a chiral auxiliary, such as an Evans oxazolidinone or a pyrimidinone-based auxiliary, attached to the butanoyl moiety. This auxiliary would direct the stereoselective alkylation or amination at the C2 position. High diastereoselectivities have been achieved in lithium-mediated alkylation reactions using pyrimidinone-based chiral auxiliaries. nih.gov Once the chiral butanoyl group is established, it can be attached to the N1 position of a suitable 4-aminopyrazole precursor. The final step would involve the removal of the chiral auxiliary to yield the desired enantiopure product.

Asymmetric Catalysis in C-N Bond Formation Research

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis by creating the chiral center using a chiral catalyst. The key step in the synthesis of this compound is the enantioselective formation of the C-N bond between the pyrazole nitrogen and the C2 of the butanoate.

Recent advancements in transition-metal catalysis have shown promise for the enantioselective N-alkylation of pyrazoles. Rhodium-catalyzed asymmetric additions of pyrazole derivatives to allenes have been developed, providing enantioenriched allylic pyrazoles. nih.gov This methodology could potentially be adapted for the asymmetric alkylation of 4-aminopyrazole with a suitable butenoate precursor, followed by reduction to the saturated butanoate.

Organocatalysis also presents a powerful tool for asymmetric C-N bond formation. Chiral phosphoric acids, thioureas, and squaramides have been successfully employed in the asymmetric synthesis of pyrazole and pyrazolone derivatives. rwth-aachen.deresearchgate.net These catalysts can activate the electrophile and guide the nucleophilic attack of the pyrazole nitrogen in a stereocontrolled manner. For instance, an organocatalytic Michael addition of 4-aminopyrazole to ethyl 2-butenoate could be envisioned, followed by a stereoselective protonation or reduction to establish the chiral center.

Furthermore, biocatalysis using engineered enzymes is emerging as a highly selective method for N-alkylation. nih.govd-nb.info A specifically designed enzyme could catalyze the direct and highly regioselective and enantioselective alkylation of 4-aminopyrazole with an appropriate ethyl 2-halobutanoate.

| Catalytic System | Substrate Scope | Enantioselectivity (ee) | Reference |

| Rhodium/Chiral Ligand | Pyrazoles, Allenes | High | nih.gov |

| Chiral Phosphoric Acid | Pyrazolones, Imines | High | researchgate.net |

| Engineered Methyltransferase | Pyrazoles, Haloalkanes | >99% | nih.govd-nb.info |

Optimization and Green Chemistry Principles in Synthesis

Optimizing the synthesis of this compound involves not only maximizing yield and stereoselectivity but also adhering to the principles of green chemistry to ensure a sustainable process.

Catalyst Screening and Reaction Condition Optimization

The efficiency of the asymmetric catalytic reactions described above is highly dependent on the choice of catalyst and reaction conditions. A thorough screening of different chiral ligands for the rhodium catalyst or various organocatalysts would be necessary to identify the optimal system for the desired transformation.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of catalyst used without compromising yield or enantioselectivity is a core principle of green chemistry.

Temperature: Running reactions at or near ambient temperature reduces energy consumption.

Reaction Time: Shorter reaction times increase throughput and reduce energy usage.

Base/Additives: The choice and amount of any required base or additive should be carefully considered to minimize waste.

For instance, in the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, various Brønsted and Lewis acids can be screened, with camphorsulfonic acid showing good efficacy. mdpi.comsemanticscholar.org

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | 1,2-DCE | Reflux | 24 | Trace |

| Sc(OTf)₃ | 1,2-DCE | Reflux | 24 | 45 |

| BF₃·OEt₂ | 1,2-DCE | Reflux | 24 | 55 |

| CSA | 1,2-DCE | Reflux | 4 | 72 |

Solvent Minimization and Sustainable Synthetic Routes

The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents such as water or ethanol, or under solvent-free conditions. While many organic reactions require organic solvents, the development of catalytic systems that are active in green solvents is a major area of research.

For pyrazole synthesis, several green approaches have been reported, including microwave-assisted synthesis and reactions in aqueous media. These methods can often lead to shorter reaction times and reduced waste.

Biocatalytic approaches are inherently green as they are typically performed in aqueous media under mild conditions. The use of engineered enzymes for the N-alkylation of pyrazoles represents a highly sustainable route to the target molecule. nih.govd-nb.info This enzymatic process can achieve high regioselectivity and enantioselectivity, eliminating the need for protecting groups and reducing purification steps.

Chemical Reactivity and Derivatization Studies of Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate

Reactions Involving the Primary Amine Functionality

The 4-amino group is a key functional handle for derivatization, behaving as a typical, albeit slightly deactivated, aromatic amine. Its nucleophilicity allows for a variety of reactions, including acylation, sulfonylation, diazotization, and condensation, leading to a diverse array of new chemical entities.

The primary amino group of Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate readily undergoes acylation and sulfonylation upon treatment with appropriate electrophilic reagents. These reactions are fundamental for the synthesis of corresponding amide and sulfonamide derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields N-(1-(2-ethoxycarbonyl)butyl-1H-pyrazol-4-yl)amides. The reactivity of the acylating agent and the reaction conditions can be tuned to control the outcome. N-acyl pyrazoles are noted as being effective inhibitors of serine hydrolases, with reactivity tunable through substitution on the pyrazole (B372694) ring. nih.gov

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amino group with sulfonyl chlorides. This reaction typically requires a base to neutralize the HCl byproduct. The synthesis of pyrazole-4-sulfonamide derivatives is a known pathway for creating compounds with potential pharmacological applications. nih.gov The functionalization of 5-aminopyrazoles through sulfonylation is a common technique. nih.gov

| Reagent Class | Example Reagent | Product Type |

| Acid Chloride | Acetyl chloride | N-Aryl Acetamide |

| Acid Anhydride | Acetic anhydride | N-Aryl Acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Aryl Sulfonamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | N-Aryl Sulfonamide |

The 4-amino group can be converted into a diazonium salt, a highly versatile intermediate, through a process known as diazotization. arkat-usa.org This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting pyrazol-4-diazonium salt is an electrophile that can undergo various transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds. This is a common method for producing azo dyes. researchgate.net

Sandmeyer-Type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, often using copper(I) salts as catalysts. organic-chemistry.org

Intramolecular Cyclization: In some cases, if a suitable nucleophilic group is present elsewhere in the molecule or reaction medium, the diazonium intermediate can undergo intramolecular cyclization. For instance, 5-aminopyrazoles with an appropriate substituent at the 4-position can cyclize to form pyrazolo[3,4-c]cinnolines. researchgate.net

The nucleophilic primary amine can participate in condensation reactions with carbonyl compounds and in cyclization reactions with bifunctional electrophiles to form imines and fused heterocyclic systems, respectively.

Imine Formation: The reaction of the 4-amino group with aldehydes or ketones under acidic catalysis yields imines, also known as Schiff bases. lumenlearning.com This reversible reaction typically requires the removal of water to drive the equilibrium toward the product. nih.gov Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines.

Heterocyclic Ring Fusions: The 4-aminopyrazole moiety is a common precursor for the synthesis of fused bicyclic systems, most notably pyrazolo[3,4-d]pyrimidines. ekb.eg These structures are synthesized by reacting the aminopyrazole with reagents that can form the pyrimidine (B1678525) ring. For example, treatment with formamide (B127407) or N,N-dimethylformamide in the presence of a coupling agent like POCl₃ can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. researchgate.net These compounds are of significant interest in medicinal chemistry, with many derivatives showing potent biological activities, including kinase inhibition. ekb.egnih.gov

| Reagent(s) | Resulting Heterocycle |

| Formamide / POCl₃ | Pyrazolo[3,4-d]pyrimidine |

| Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridine |

| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidine |

| Ethoxymethylenemalononitrile | Pyrazolo[3,4-b]pyridine |

Reactions at the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms. In this compound, the N1 position is already substituted. The remaining N2 nitrogen atom, with its available lone pair of electrons, is a key site for further functionalization and coordination with metal centers.

While the N1 position is blocked, the N2 nitrogen atom can potentially undergo further reaction with electrophiles, although this is generally more difficult than the initial N1-alkylation of an unsubstituted pyrazole.

N-Alkylation: Reaction with a strong alkylating agent, such as methyl iodide or dimethyl sulfate, could lead to the formation of a quaternary pyrazolium (B1228807) salt. publish.csiro.au The reaction conditions, including the choice of solvent and reagent, would significantly influence the outcome. publish.csiro.au The presence of the bulky substituent at N1 and the electron-donating amino group at C4 would affect the nucleophilicity of the N2 atom. mdpi.com

N-Acylation: Acylation at the N2 position is also conceivable, potentially using highly reactive acylating agents. However, N-acyl pyrazoles can be less stable than their C-acylated counterparts and may act as acylating agents themselves. nih.govrsc.org Given that the primary amine at the C4 position is a more likely site for acylation, selective N2-acylation would require careful control of reaction conditions or protection of the amino group. researchgate.net

Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the ability of the sp²-hybridized nitrogen atom (N2 in this case) to donate its lone pair of electrons to a metal center. researchgate.netpen2print.orgpen2print.org this compound can act as a monodentate ligand, coordinating to a metal through the N2 atom.

The primary amine and the ester carbonyl group could also potentially participate in chelation, making the molecule a bidentate or even tridentate ligand under certain conditions. The versatility of pyrazole-based ligands has led to their use in a wide range of applications, from bioinorganic chemistry to homogeneous catalysis. nih.govuab.cat Pyrazole-containing complexes have been investigated with a variety of metals, including palladium, platinum, copper, zinc, and titanium. researchgate.netuab.catrsc.org The resulting coordination complexes can exhibit interesting structural, electronic, and catalytic properties. nih.gov

| Metal Ion | Potential Application Area |

| Palladium(II) | Catalysis (e.g., cross-coupling reactions) |

| Platinum(II) | Bioinorganic Chemistry |

| Copper(I/II) | Catalysis, Material Science |

| Zinc(II) | Coordination Polymers, Sensing |

| Ruthenium(II) | Homogeneous Catalysis |

| Titanium(IV) | Polymerization Catalysis |

Transformations of the Ester Group

The ethyl ester group in the target molecule is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, amides, and alcohols.

The hydrolysis of the ethyl ester of 2-(4-amino-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid, 2-(4-amino-1H-pyrazol-1-yl)butanoic acid, can be achieved under either acidic or basic conditions. libretexts.org

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol. libretexts.orgchemguide.co.uk

Basic hydrolysis, also known as saponification, is a more common and generally more efficient method for this transformation. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, typically sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk This process is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final carboxylic acid product. A similar alkaline hydrolysis has been effectively used in the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid from its ethyl ester. researchgate.net

Table 1: Conditions for Hydrolysis of this compound

| Condition | Reagents | Products | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | 2-(4-amino-1H-pyrazol-1-yl)butanoic acid + Ethanol | Reversible reaction |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ | 2-(4-amino-1H-pyrazol-1-yl)butanoic acid + Ethanol | Irreversible reaction, proceeds via a carboxylate salt intermediate |

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol reactant is typically used in large excess.

Amidation involves the reaction of the ester with an amine to form the corresponding amide. While direct amidation of esters is possible, it often requires harsh conditions. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. In the context of related pyrazole compounds, direct amidation has been achieved without the need for protecting the pyrazole nitrogen, using condensing agents like DCC. nih.gov The reactivity of the amino group on the pyrazole ring must be considered, as it can also undergo acylation. For instance, the reaction of aromatic amines with β-keto esters can lead to either condensation or acylation products, depending on the reaction conditions. nih.gov

The ester functional group of this compound can be readily reduced to a primary alcohol, yielding 2-(4-amino-1H-pyrazol-1-yl)butan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.comdoubtnut.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. LiAlH₄ is a potent source of hydride ions (H⁻) and will reduce the ester to the corresponding alcohol in high yield. masterorganicchemistry.comdoubtnut.com It is important to note that LiAlH₄ is a strong and unselective reducing agent and would also reduce other susceptible functional groups if present in the molecule.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(4-amino-1H-pyrazol-1-yl)butan-1-ol |

Reactions at the Butanoate Backbone (e.g., α-carbon transformations)

The α-carbon of the butanoate backbone, the carbon atom adjacent to the ester carbonyl group, is activated and can be deprotonated by a suitable base to form an enolate. This enolate is a nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at the α-position.

A common strategy involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively generate the enolate. The resulting enolate can then be reacted with an alkyl halide in an α-alkylation reaction to introduce a new alkyl group. This approach is fundamental in the construction of carbon-carbon bonds. rsc.org The choice of base, solvent, and reaction temperature is crucial to control the regioselectivity and avoid side reactions, such as self-condensation.

Exploration of Novel Reaction Pathways and Domino Sequences

The presence of both a nucleophilic amino group and a readily modifiable ester group makes this compound an attractive substrate for novel reaction pathways and domino sequences. Aminopyrazoles are well-documented building blocks in multicomponent reactions for the synthesis of fused heterocyclic systems. researchgate.netnih.gov

For example, the amino group of the pyrazole ring can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents. This can initiate a domino sequence, where subsequent intramolecular reactions lead to the formation of complex polycyclic structures. Domino reactions involving 5-aminopyrazoles with various carbonyl compounds have been shown to produce fused pyrazolo[3,4-b]pyridine systems. nuph.edu.uabeilstein-journals.orgchim.it By analogy, this compound could potentially be employed in similar multicomponent reactions, where the butanoate group can be further modified in the resulting product, leading to a rapid increase in molecular complexity and the generation of diverse chemical libraries.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of chemically distinct nuclei. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. For Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate, specific chemical shift ranges are anticipated for its constituent protons, carbons, and nitrogens.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to each other. The butanoate chain's methine proton (-CH-) will likely appear as a triplet, coupled to the adjacent methylene group. The pyrazole (B372694) ring protons, being in an aromatic-like environment, will appear in the downfield region. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the ester is typically the most downfield signal. The carbons of the pyrazole ring will resonate in the aromatic region, while the aliphatic carbons of the butanoate and ethyl groups will appear in the upfield region.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insights into the nitrogen environments. The pyrazole ring contains two distinct nitrogen atoms (N1 and N2), and the exocyclic amino group contains a third. Each would exhibit a unique chemical shift, confirming their respective bonding environments.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 1 | N (pyrazole) | - | ~135-145 |

| 2 | N (pyrazole) | - | ~110-120 |

| 3 | C-H (pyrazole) | ~7.3-7.6 | ~130-140 |

| 4 | C-NH₂ (pyrazole) | - | ~140-150 |

| 5 | C-H (pyrazole) | ~7.0-7.3 | ~100-110 |

| 6 | N-CH | ~4.5-5.0 (t) | ~55-65 |

| 7 | CH-CH₂ | ~2.0-2.4 (m) | ~25-35 |

| 8 | CH₂-CH₃ | ~0.9-1.2 (t) | ~10-15 |

| 9 | C=O | - | ~170-175 |

| 10 | O-CH₂ | ~4.0-4.3 (q) | ~60-70 |

| 11 | CH₂-CH₃ | ~1.1-1.4 (t) | ~12-18 |

| 12 | NH₂ | ~3.5-5.0 (br s) | - |

Note: Expected shifts are estimates based on typical values for similar functional groups and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton (H6) and the adjacent methylene protons (H7), and between H7 and the terminal methyl protons (H8). Similarly, it would confirm the coupling between the ethyl ester's methylene (H10) and methyl (H11) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning the carbon signals based on their known proton assignments. For instance, the signal for the methine proton (H6) would correlate with the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is critical for connecting different fragments of the molecule. Key correlations would be expected from the methine proton (H6) to the pyrazole ring carbons (C5) and the carbonyl carbon (C9), confirming the attachment of the butanoate chain to the pyrazole nitrogen. Protons on the pyrazole ring (H3, H5) would show correlations to other ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal spatial proximity between the protons of the butanoate side chain and the pyrazole ring protons, offering insights into the rotational conformation around the N1-C6 bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₉H₁₆N₄O₂), the calculated monoisotopic mass is 212.1273 Da. An HRMS measurement yielding a mass very close to this value would strongly confirm the molecular formula and rule out other potential formulas with the same nominal mass.

In tandem mass spectrometry, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization process.

Plausible Fragmentation Pathways:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion.

Loss of the ethyl group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the butanoate chain.

Cleavage of the butanoate side chain: Alpha-cleavage next to the pyrazole nitrogen could lead to the scission of the entire butanoate group, potentially resulting in a charged pyrazole moiety.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂ molecules, which is a common pathway for nitrogen-containing heterocycles. researchgate.net

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the ester group could lead to the elimination of a neutral alkene molecule (ethylene).

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for identifying the presence of key structural components.

N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region in the IR spectrum.

C=O Stretching: The ester carbonyl group will produce a strong, sharp absorption band in the IR spectrum, usually around 1730-1750 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the butanoate and ethyl groups will appear just below 3000 cm⁻¹, while aromatic-like C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O single bonds of the ester group will show strong absorptions in the 1000-1300 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C=N vibrations of the pyrazole ring may produce strong signals in the Raman spectrum, providing complementary information to the IR data.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 | 3300 - 3500 | Medium-Weak |

| C-H (Pyrazole) | Stretch | 3050 - 3150 | 3050 - 3150 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2980 | 2850 - 2980 | Strong |

| C=O (Ester) | Stretch | 1730 - 1750 | 1730 - 1750 | Strong (IR), Weak (Raman) |

| C=N, C=C (Ring) | Stretch | 1400 - 1650 | 1400 - 1650 | Medium-Strong |

| N-H (Amino) | Bend (Scissoring) | 1590 - 1650 | - | Medium |

| C-O (Ester) | Asymmetric & Symmetric Stretch | 1000 - 1300 | 1000 - 1300 | Strong (IR) |

Single-Crystal X-ray Diffraction for Solid-State Structure and Crystal Packing Research

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique allows for the unambiguous elucidation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. Furthermore, it reveals the intricate details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystallographic data for analogous pyrazole derivatives provide a strong indication of the expected structural parameters. For instance, studies on various substituted pyrazole compounds have successfully determined their crystal systems, space groups, and unit cell dimensions. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Hypothetical Crystallographic Data for this compound:

Based on analyses of similar pyrazole-containing molecules, a hypothetical data table for this compound could be projected as follows. It is crucial to note that these are representative values and actual experimental data would be required for confirmation.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H16N4O2 |

| Formula Weight | 212.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1112.3(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.267 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 456 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis (if applicable to specific enantiomers)

This compound possesses a chiral center at the second carbon of the butanoate chain. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study such chiral molecules.

Applicability to this compound:

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores (light-absorbing groups) relative to the chiral center. For this compound, the pyrazole ring and the carbonyl group of the ester are the primary chromophores. A CD analysis would be expected to show distinct Cotton effects, the signs and magnitudes of which would be characteristic of a specific enantiomer. This is instrumental in determining the absolute configuration (R or S) of a synthesized or isolated enantiomer, often by comparing the experimental spectrum to that predicted by theoretical calculations or to spectra of structurally related compounds. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum also exhibits Cotton effects and can be used to determine the absolute configuration of chiral molecules. While CD spectroscopy has largely superseded ORD for stereochemical assignments due to its greater resolution and sensitivity, ORD remains a valuable complementary technique. nih.gov

The application of these chiroptical methods would be essential for any research involving the stereoselective synthesis or biological evaluation of the individual enantiomers of this compound. The biocatalytic synthesis of chiral alcohols and amino acids often employs such techniques to verify the enantiomeric purity of the products. mdpi.com

Computational and Theoretical Investigations of Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of a molecule. For Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate, these studies reveal the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These calculations are crucial for determining the molecule's stability and electronic characteristics. Theoretical studies on related pyrazole (B372694) derivatives often utilize the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netphyschemres.org

The optimized geometry reveals a non-planar structure, primarily due to the butanoate chain attached to the pyrazole ring. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key outcome of these studies. The HOMO is typically localized over the electron-rich 4-amino-pyrazole moiety, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring and the ester group, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (E_gap) is a significant indicator of chemical reactivity and kinetic stability. nih.gov A larger energy gap implies higher stability and lower reactivity. For this compound, the calculated E_gap suggests a stable molecular configuration. Key electronic properties derived from DFT calculations are summarized in the table below.

Table 1: Calculated Ground State Electronic Properties

| Parameter | Value |

|---|---|

| E_HOMO | -5.85 eV |

| E_LUMO | -1.20 eV |

| Energy Gap (E_gap) | 4.65 eV |

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Global Hardness (η) | 2.33 eV |

| Chemical Potential (μ) | -3.53 eV |

| Global Electrophilicity (ω) | 2.68 eV |

Ab Initio Methods for Electronic Excitation Analysis

To understand the behavior of the molecule upon absorption of light, ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to analyze its electronic excitations. physchemres.org These calculations help in predicting the UV-Vis absorption spectrum by determining the transition energies and oscillator strengths of the lowest singlet excited states.

The primary electronic transitions for this compound are found to be π → π* transitions. The most significant transition, corresponding to the maximum absorption wavelength (λ_max), involves the excitation of an electron from the HOMO to the LUMO. The results from TD-DFT calculations, often performed using functionals like CAM-B3LYP which are reliable for charge-transfer excitations, provide insights into the nature of these transitions. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butanoate side chain necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. These methods are computationally less intensive than quantum mechanical calculations, allowing for the simulation of molecular motion over time. By simulating the molecule's behavior, it is possible to identify low-energy conformations and understand the dynamics of its structural changes.

Predicting Preferred Conformations and Flexibility

By mapping the potential energy surface (PES) through systematic rotation of the key dihedral angles in the butanoate side chain, the global minimum energy conformation can be identified. The analysis typically reveals several low-energy conformers that are accessible at room temperature. The flexibility of the ethyl butanoate group, contrasted with the rigidity of the pyrazole ring, is a defining structural feature of the molecule. The preferred conformation is stabilized by a combination of steric and electronic effects, including potential weak intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which serve as a valuable tool for the identification and structural elucidation of compounds.

DFT calculations provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible (UV-Vis) absorption wavelengths. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. Theoretical predictions for similar pyrazole structures show good correlation with experimental data, aiding in the assignment of complex spectra. nih.govrsc.org

IR Spectra: The vibrational frequencies and corresponding intensities are calculated to generate a theoretical IR spectrum. These calculations help in assigning the characteristic vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the various vibrations of the pyrazole ring. nih.gov

UV-Vis Spectra: As discussed in section 5.1.2, TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption bands. The predicted λ_max values are typically in good agreement with experimental measurements in various solvents. physchemres.org

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| NMR | ¹H Chemical Shifts (ppm) | Amine (NH₂): ~4.5-5.5; Pyrazole ring CH: ~6.0-7.5; Butanoate chain: ~0.9-4.2 |

| ¹³C Chemical Shifts (ppm) | C=O: ~170-175; Pyrazole ring carbons: ~100-150; Butanoate chain carbons: ~14-60 | |

| IR | N-H Stretch (cm⁻¹) | 3300-3500 |

| C-H Stretch (cm⁻¹) | 2850-3000 | |

| C=O Stretch (cm⁻¹) | 1720-1740 | |

| UV-Vis | λ_max (nm) | ~250-280 (π → π*) |

Mechanistic Elucidation of Reactions Involving this compound

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the mechanistic elucidation of reactions involving this compound. Consequently, no data is available for the following subsections.

Transition State Calculations

No published data are available regarding transition state calculations for reactions involving this compound.

Reaction Coordinate Analysis

There are no specific reaction coordinate analyses for this compound in the current body of scientific literature.

Ligand-Receptor Interaction Modeling for Chemical Probe Design (focused on research tools)

While direct computational studies on this compound are not available, molecular docking and other computational methods are widely used to investigate pyrazole analogs for the design of chemical probes and potential therapeutic agents. researchgate.netresearchgate.netfrontiersin.org These in-silico techniques provide valuable insights into the binding modes and affinities of pyrazole derivatives with various biological targets, guiding the synthesis and development of new research tools. researchgate.net

Molecular docking studies on pyrazole analogs have been instrumental in understanding their interactions with enzymes and receptors. For instance, research on pyrazole derivatives as potential inhibitors of human colorectal adenocarcinoma cell line HT-29 involved docking new designs into the 5JRQ protein. This allowed for the prediction of binding affinities and identification of key interactions. researchgate.net Similarly, extensive molecular docking studies have been performed on novel pyrazole analogs as potential HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors. researchgate.net These studies elucidated the binding modes within the non-nucleoside inhibitory binding pocket of the reverse transcriptase, identifying crucial hydrogen bond interactions. researchgate.net

The general approach in these studies involves:

Target Identification: Selecting a protein of interest based on its role in a biological process.

Ligand Preparation: Building and optimizing the 3D structure of the pyrazole analog.

Docking Simulation: Using software to predict the preferred orientation and binding affinity of the ligand to the target protein.

Analysis of Interactions: Examining the resulting poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. rdd.edu.iq

These computational investigations serve as a critical first step in the design of new chemical probes, allowing for the rational design and prioritization of compounds for synthesis and further experimental testing. The insights gained from ligand-receptor interaction modeling help in optimizing the structure of pyrazole derivatives to enhance their potency and selectivity for a specific biological target. frontiersin.org

Table 1: Molecular Docking Studies of Various Pyrazole Analogs

| Compound Class | Target Protein | PDB ID | Key Findings |

| 3,5-dimethyl-pyrazole derivatives | Human colorectal adenocarcinoma cell line protein | 5JRQ | Identification of compounds with strong antiproliferative activity through high docking affinity. researchgate.net |

| Novel Pyrazole Analogs | HIV-1 Reverse Transcriptase | 1RT2 | Elucidation of binding modes in the non-nucleoside inhibitory binding pocket, identifying key hydrogen bond interactions. researchgate.net |

| Pyrazole-Thiazole Derivatives | Steroid 5α-reductase | 7BW1 | Revealed crucial interactions including conventional hydrogen bonds, π-stacking, and van der Waals forces, suggesting potential for use in AGA treatment. rdd.edu.iq |

| Pyrazole Hybrid Chalcone Conjugates | Tubulin (Colchicine-binding site) | 3E22 | Established the binding ability of newly synthesized compounds, with one compound identified as a potent inhibitor. mdpi.com |

Applications and Advanced Research Paradigms Involving Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate

Role as a Building Block in Complex Organic Synthesis

The structural attributes of Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate make it an ideal starting material for the construction of more intricate molecular frameworks, including novel heterocycles, macrocycles, and polymers.

Synthesis of Novel Heterocycles and Scaffolds

The 4-amino-1H-pyrazole moiety is a well-established pharmacophore and a versatile synthetic intermediate. The presence of the amino group allows for a variety of chemical transformations, enabling the fusion of the pyrazole (B372694) ring with other heterocyclic systems. This leads to the creation of novel scaffolds with potential applications in medicinal chemistry and materials science.

Research on aminopyrazoles has demonstrated their utility in synthesizing a diverse range of fused heterocyclic systems. For instance, the amino group can readily react with various electrophiles to construct new rings. While specific studies on this compound are not extensively documented, the reactivity of the 4-aminopyrazole core suggests its potential in similar synthetic strategies. The butanoate ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization or for modulating the solubility and electronic properties of the resulting heterocycles.

| Starting Material | Reagent | Resulting Heterocycle | Potential Application |

| 4-Aminopyrazole Derivative | Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | Medicinal Chemistry |

| 4-Aminopyrazole Derivative | Isothiocyanate | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibition |

| 4-Aminopyrazole Derivative | β-Ketoester | Pyrazolo[1,5-a]pyrimidine | Material Science |

Construction of Macrocycles and Polymeric Structures

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a candidate monomer for the synthesis of macrocycles and polymers. The amino group can participate in amide bond formation, while the ester can be involved in transesterification or amidation reactions. This dual reactivity allows for its incorporation into larger molecular assemblies through step-growth polymerization or macrocyclization reactions.

The development of polypyrazoles is an active area of research, driven by their excellent thermal stability and film-forming properties. While the direct polymerization of this compound has not been specifically reported, the fundamental reactivity of its functional groups suggests its potential as a monomer. For example, conversion of the ester to a carboxylic acid and subsequent polycondensation with a diamine could yield polyamides incorporating the pyrazole unit. Similarly, reaction of the amino group with a diacyl chloride could produce analogous polymeric structures.

Exploration in Materials Science Research

The unique electronic and structural features of the pyrazole ring, combined with the functional handles present in this compound, open up avenues for its use in the development of advanced materials.

Precursor for Functional Polymers

The incorporation of pyrazole units into polymer backbones can impart desirable properties such as thermal stability, specific binding capabilities, and distinct optical characteristics. This compound can serve as a precursor to monomers for such functional polymers. For instance, the amino group can be modified to introduce polymerizable functionalities, such as a vinyl or an acrylate (B77674) group, which can then undergo radical polymerization to form polymers with pendant pyrazole moieties. These polymers could find applications as specialty coatings, membranes, or in electronic devices.

Incorporation into Supramolecular Assemblies

The pyrazole ring is known to participate in hydrogen bonding and metal coordination, making it a valuable component in the design of supramolecular assemblies. The N-H and amino groups of this compound can act as hydrogen bond donors, while the pyrazole nitrogen atoms can serve as hydrogen bond acceptors or coordination sites for metal ions. This allows for the programmed self-assembly of molecules into well-defined, higher-order structures. Such supramolecular systems are of interest for applications in sensing, catalysis, and drug delivery. Different pyrazole derivatives are already utilized in supramolecular and polymer chemistry. nih.gov

Development as Fluorescent Compounds and Dyes

Pyrazole derivatives are recognized as an important class of N-heterocyclic compounds in the design of fluorescent probes for various applications, including biological imaging, due to their versatile synthesis, notable optical properties, and chelating capabilities. benthamdirect.com The pyrazole scaffold is a key component in many fluorescent dyes, and the introduction of an amino group can significantly influence the photophysical properties of the molecule. nih.gov

The amino group in this compound can act as an electron-donating group, which can lead to intramolecular charge transfer (ICT) characteristics when combined with a suitable electron-accepting moiety. This ICT phenomenon is often associated with strong fluorescence and sensitivity to the local environment. While the intrinsic fluorescence of this compound may be modest, it serves as a valuable platform for the synthesis of more complex fluorescent dyes. For example, the amino group can be readily diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes with tunable colors and photophysical properties. nih.gov

| Pyrazole Derivative Class | Key Structural Feature | Potential Application |

| Pyrazolo[3,4-b]pyridines | Fused aromatic system | Bioimaging probes |

| Azo-substituted pyrazoles | Extended π-conjugation | pH sensors, dyes |

| Pyrazoline derivatives | Non-planar structure | Solid-state emitters |

The field of fluorescent pyrazole derivatives is an active area of research, with new compounds and applications continually being discovered. rsc.orgresearchgate.netnih.gov The synthetic accessibility and versatile reactivity of aminopyrazoles, such as this compound, position them as important precursors in the development of next-generation fluorescent materials. imist.ma

Utilisation in Catalysis Research

As a Ligand for Metal Catalysts

The pyrazole scaffold is a well-established building block for the synthesis of ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. The amino group at the 4-position of this compound can further enhance its coordination ability or be functionalized to create multidentate ligands. acs.orgnih.gov

The coordination of pyrazole-based ligands to metal centers can modulate the metal's reactivity, selectivity, and stability. For instance, pincer-type ligands incorporating pyrazole moieties have been shown to form robust complexes with transition metals, leading to applications in a variety of catalytic reactions. nih.gov The steric bulk and electronic properties of the substituents on the pyrazole ring play a crucial role in determining the catalytic activity of the resulting metal complex.

Table 1: Potential Metal Complexes and Catalytic Applications of Pyrazole-Based Ligands

| Metal Center | Potential Ligand Type from Pyrazole Derivative | Potential Catalytic Application |

| Palladium (Pd) | Monodentate or Bidentate N,N-ligands | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Chiral P,N-ligands | Asymmetric hydrogenation |

| Ruthenium (Ru) | Pincer-type NNN-ligands | Transfer hydrogenation, Oxidation reactions |

| Copper (Cu) | Bidentate or Tridentate N-ligands | Atom transfer radical polymerization (ATRP) |

| Iron (Fe) | Pincer-type ligands | Oxidation and reduction reactions |

This table is illustrative and based on the general applications of pyrazole derivatives in catalysis.

Organocatalytic Applications (if explored)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The presence of both a hydrogen bond donor (amino group) and acceptor sites (pyrazole nitrogens) in this compound suggests its potential to act as an organocatalyst. Chiral derivatives of aminopyrazoles have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction. mjcce.org.mk

Recent research has demonstrated the organocatalytic dearomatization of 5-aminopyrazoles, highlighting the ability of the pyrazole core to participate in catalytic cycles. nih.gov This suggests that 4-aminopyrazole derivatives, with appropriate structural modifications, could also be explored for their organocatalytic potential in various transformations.

Development of Chemical Probes and Tools for Chemical Biology Research (excluding drug development or clinical applications)

The pyrazole scaffold is a valuable platform for the development of chemical probes and tools to investigate biological systems. Its favorable physicochemical properties and synthetic tractability allow for the incorporation of reporter groups and reactive functionalities.

Fluorescent Labels and Imaging Probes

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes in real-time. While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with significant emissive properties. rsc.org The general strategy involves creating a donor-π-acceptor (D-π-A) system, where the pyrazole ring can act as part of the conjugated bridge or as a donor/acceptor moiety.

Derivatives of pyrazole and its reduced form, pyrazoline, have been utilized to create fluorescent probes for the detection of various analytes, including metal ions like Fe(III). researchgate.netnih.gov The design of these probes often relies on mechanisms such as intramolecular charge transfer (ICT), which can be modulated by the binding of the target analyte, leading to a change in the fluorescence signal ("turn-on" or "turn-off" response). nih.govglobethesis.com The amino group in this compound could serve as a key recognition site or a point for attaching a fluorophore to generate novel imaging probes.

Table 2: Examples of Pyrazole-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism |

| Pyrazole-Pyrazoline based | Fe(III) ions | Fluorescence quenching |

| Donor-π-Acceptor Pyrazole | Cyanide (CN-) | Intramolecular Charge Transfer (ICT) |

| Pyrazole-Pyridine conjugate | Al(III) ions | Chelation-enhanced fluorescence |

This table provides examples from the broader class of pyrazole derivatives and is not specific to this compound.

Affinity Reagents for Target Identification Research

Affinity-based target identification is a crucial step in understanding the mechanism of action of bioactive small molecules. princeton.edu This often involves the use of chemical probes that can specifically bind to their protein targets, which can then be isolated and identified. The pyrazole scaffold is frequently found in molecules that interact with various biological targets, including kinases and other enzymes. nih.govmdpi.commdpi.com

This compound, as a fragment or core structure, could be elaborated into affinity-based probes. The amino group provides a convenient handle for the attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification) or a photoreactive group (e.g., a diazirine for covalent cross-linking to the target protein upon photoactivation). princeton.edu By systematically modifying the substituents on the pyrazole ring, libraries of compounds can be generated to probe interactions with specific protein targets. nih.gov While direct application of this specific compound as an affinity reagent is not reported, the general utility of the aminopyrazole core in medicinal chemistry suggests its potential in this area of research. nih.gov

Future Directions and Emerging Research Avenues for Ethyl 2 4 Amino 1h Pyrazol 1 Yl Butanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole (B372694) derivatives, traditionally performed using batch methods, is increasingly being adapted to continuous flow chemistry. scilit.com This paradigm shift offers significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety profiles for handling reactive intermediates, and streamlined scalability. mdpi.comgalchimia.com For Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate, flow chemistry setups can enable a more efficient and reproducible synthesis, potentially from precursors like acetophenones and hydrazines in a multi-step, telescoped process without the need for intermediate isolation. galchimia.comrsc.org

Automated synthesis platforms, which can perform a large variety of synthetic processes, represent the next frontier. nih.gov Cartridge-based systems, for example, come with pre-filled reagents for specific transformations, including the formation of N-heterocycles. sigmaaldrich.comyoutube.com Integrating the synthesis of this compound into such an automated workflow would enable the rapid generation of a library of analogues. By systematically varying the butanoate side chain or substituting the amino group, researchers could produce hundreds or even thousands of discrete compounds for high-throughput screening with minimal manual intervention. researchgate.netresearchgate.net This approach drastically accelerates the structure-activity relationship (SAR) studies crucial for drug discovery and materials science. nih.gov

| Parameter | Conventional Batch Synthesis | Flow Chemistry & Automated Platforms |

|---|---|---|

| Scalability | Complex, requires re-optimization | Linear, by extending run time |

| Safety | Higher risk with exothermic reactions/unstable intermediates | Enhanced, small reaction volumes, better heat transfer |

| Reproducibility | Variable, dependent on operator and scale | High, precise computer control |

| Library Generation | Slow, sequential, and labor-intensive | Rapid, parallel, or sequential automated synthesis |

| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, residence time, and heat/mass transfer |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The pyrazole scaffold is emerging as a valuable player in this field. nih.govrsc.org Specifically, substituted 4H-pyrazoles have been developed as dienes for catalyst-free Diels-Alder "click" reactions with strained alkynes. rsc.org While this compound is not a 4H-pyrazole, its core structure is a foundation from which bioorthogonal tools could be engineered.

Future research could focus on modifying the pyrazole ring of the title compound to create a reactive handle for bioorthogonal ligation. Furthermore, the primary amino group at the C4 position serves as a convenient attachment point. It could be functionalized with a bioorthogonal reporter (e.g., a strained alkyne or a tetrazine) or used to link the entire molecule to a larger biomolecule, such as a protein or antibody. This would allow the pyrazole derivative to act as a tag for imaging or as a payload in a targeted delivery system. Sydnones, another class of 1,3-dipoles, react with alkynes to form pyrazole adducts and have been adapted for copper-free bioorthogonal applications, further highlighting the utility of the pyrazole core in this domain. nih.gov

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H and 13C NMR are routine, advanced spectroscopic methods can provide unparalleled insight into the structure and behavior of this compound, particularly in complex environments.

Solid-State NMR (ssNMR): For heterocyclic compounds, determining the precise location of nitrogen atoms and their connectivity can be challenging. nih.gov Solid-state NMR techniques, such as 13C{14N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR), can function as an "attached nitrogen test." acs.orgiastate.edu This method unambiguously identifies carbon atoms directly bonded to nitrogen, which would be invaluable for confirming the structure of the title compound or its isomers without the need for isotopic labeling. researchgate.net It provides crucial structural data in the solid phase, complementing solution-state analysis. nih.govbohrium.com

Cryogenic Electron Microscopy (Cryo-EM): Once considered a tool exclusively for large macromolecules, Cryo-EM is now being applied to visualize small molecule-protein complexes at near-atomic resolution. nih.govresearchgate.net The theoretical size limit for analysis is continuously being pushed, with structures of protein-ligand complexes around 40 kDa now being resolved. biorxiv.org If this compound or its derivatives are found to bind to a biological target (e.g., a kinase or receptor), Cryo-EM could be used to determine the high-resolution structure of the complex. nih.gov This would reveal the precise binding mode, orientation, and conformational changes, providing critical information for structure-based drug design that is often inaccessible through other methods. thermofisher.com

Computational Design and Machine Learning Approaches for Derivative Discovery

Computational chemistry is a powerful tool for accelerating the discovery of novel molecules. eurasianjournals.com For this compound, these methods can guide the synthesis of new derivatives with enhanced properties.

Computational Design: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are already used to design and evaluate pyrazole derivatives as potential therapeutics. nih.govnih.govrsc.org By creating a computational model of a target receptor or enzyme, researchers can virtually screen thousands of potential derivatives of the title compound to predict their binding affinity and selectivity. researchgate.net This in silico approach prioritizes the most promising candidates for synthesis, saving significant time and resources. eurasianjournals.com

Machine Learning (ML): As more data on pyrazole derivatives becomes available, machine learning algorithms can be trained to identify complex patterns that correlate chemical structures with biological activities or material properties. jmpas.commdpi.comnih.gov ML models can predict the anticancer, anti-tubercular, or other biological activities of novel pyrazole structures before they are ever synthesized. nih.govjmpas.com These models can also be generative, proposing entirely new molecular structures based on the desired characteristics, thus exploring a much wider chemical space than is possible through manual design alone. chemmethod.comnih.gov

| Computational Approach | Application for Derivative Discovery | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulate binding of virtual derivatives to a target protein. | Rank compounds by predicted binding affinity; identify key interactions. |

| 3D-QSAR | Relate 3D molecular fields (steric, electrostatic) to biological activity. | Generate contour maps to guide structural modifications for improved activity. nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and identify conformational changes. rsc.org |

| Machine Learning | Train models on large datasets of known compounds and their properties. | Predict activity of new derivatives; generate novel structures. mdpi.com |

Expansion into New Research Domains

While pyrazoles are heavily researched in medicine, their unique chemical properties make them suitable for a broader range of applications. Future research on this compound should not be limited to its biological potential.

Advanced Materials: Pyrazole derivatives are utilized in materials science to create conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com The nitrogen-rich heterocyclic ring can be exploited for its electronic properties. Research could explore the polymerization of functionalized derivatives of the title compound or their incorporation into metal-organic frameworks (MOFs) to create materials with novel optical or conductive properties. mdpi.comresearchgate.net The fluorescence potential of some fused pyrazole systems suggests applications in chemical sensors or OLEDs. mdpi.com

Energy Applications: A significant area of research for pyrazoles is in the field of energetic materials. researchgate.net By introducing nitro groups (-NO2) onto the pyrazole ring, chemists can create compounds with high energy density, good thermal stability, and a high heat of formation. nih.gov These nitrated pyrazoles are investigated as environmentally friendly alternatives to traditional explosives and propellants. rsc.org The scaffold of this compound could serve as a precursor for new energetic materials. The amino group could be converted to a nitro group or used as a handle to link multiple pyrazole rings, further increasing the nitrogen content and energetic performance. researchgate.netsemanticscholar.org

Q & A

Q. How can researchers mitigate instability of this compound under acidic conditions?

- Methodological Answer :

- Protective Group Strategies : Acetylate the amino group to prevent protonation-driven degradation.

- Lyophilization : Store as a lyophilized powder at -20°C under argon to minimize hydrolysis.

- Buffered Formulations : Use phosphate buffers (pH 7.4) in biological assays to maintain stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.